molecular formula C9H14N2O B13295511 5-Methyl-2-(propan-2-yloxy)pyridin-4-amine

5-Methyl-2-(propan-2-yloxy)pyridin-4-amine

Cat. No.: B13295511
M. Wt: 166.22 g/mol
InChI Key: DHONSFNFONVFRK-UHFFFAOYSA-N
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Description

5-Methyl-2-(propan-2-yloxy)pyridin-4-amine is a chemical compound with the molecular formula C9H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yloxy)pyridin-4-amine typically involves the reaction of 5-methyl-2-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(propan-2-yloxy)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

5-Methyl-2-(propan-2-yloxy)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propan-2-yloxy)pyridin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(propan-2-yloxy)pyridin-4-amine is unique due to its specific isopropoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-methyl-2-propan-2-yloxypyridin-4-amine

InChI

InChI=1S/C9H14N2O/c1-6(2)12-9-4-8(10)7(3)5-11-9/h4-6H,1-3H3,(H2,10,11)

InChI Key

DHONSFNFONVFRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1N)OC(C)C

Origin of Product

United States

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